
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone, also known as DMFM, is a chemical compound that has been studied for its potential applications in scientific research. DMFM is a derivative of piperidine and furan, and its unique structure makes it a promising candidate for a variety of research applications.
Mechanism of Action
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone is believed to exert its effects through modulation of the glutamatergic system, which plays a key role in a variety of neurological processes. Specifically, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been shown to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. By enhancing NMDA receptor activity, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone may help to improve cognitive function and reduce neurodegeneration in individuals with neurological disorders.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include improved cognitive function, reduced neuroinflammation, and increased synaptic plasticity. Additionally, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been shown to have a favorable safety profile, with low toxicity and few adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone as a research tool is its potential for use in the development of new drugs for neurological disorders. Additionally, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone's favorable safety profile and low toxicity make it a promising candidate for further preclinical studies. However, one limitation of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone is its relatively complex synthesis process, which may limit its availability for use in research.
Future Directions
There are several potential future directions for research involving (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone. One area of interest is the development of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone-based drugs for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone and to determine its potential for use in combination therapy with other drugs. Finally, studies examining the effects of (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone on other neurological processes, such as synaptic plasticity and neuroinflammation, may provide valuable insights into its potential therapeutic applications.
Synthesis Methods
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone can be synthesized through a multi-step process involving the reaction of piperidine and furan with various reagents. One commonly used method involves the reaction of piperidine with 3-furancarboxaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then further modified to yield (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone.
Scientific Research Applications
(3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, (3,5-Dimethylpiperidin-1-yl)-(furan-3-yl)methanone has been investigated for its potential as a drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-10(2)7-13(6-9)12(14)11-3-4-15-8-11/h3-4,8-10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQJSJVYKOXNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)

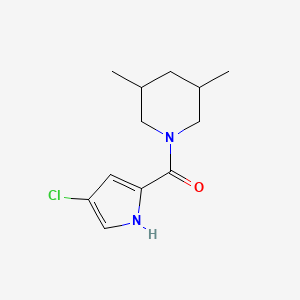
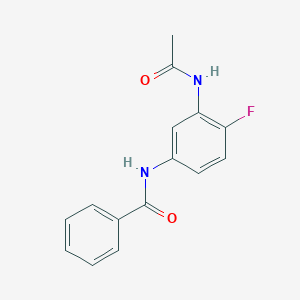
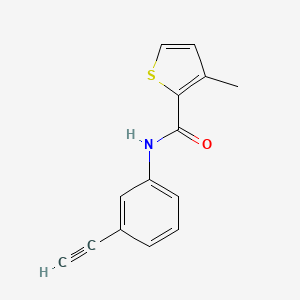
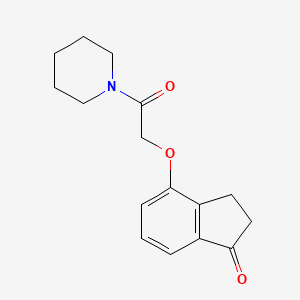

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
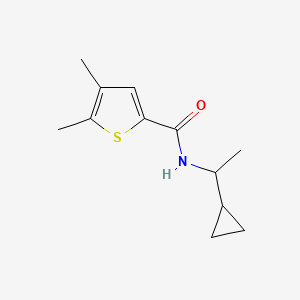
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)

